N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative featuring a sulfanylacetamide linker and substituted aromatic moieties. The 4-methoxyphenyl group attached via the acetamide nitrogen introduces electron-donating properties, while the 4-methylphenyl substituent on the pyrimidinone ring enhances lipophilicity. This compound is part of a broader class of acetamide-linked heterocycles studied for their bioactivity, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-3-7-16(8-4-14)25-21(27)20-18(11-12-29-20)24-22(25)30-13-19(26)23-15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRTPBHSOOLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, 4-methylbenzaldehyde, and thiophene derivatives. The key steps may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Formation of the thienopyrimidine core through cyclization reactions.
Acylation: Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies suggest it may target specific pathways involved in tumor growth and metastasis.
Mechanism of Action
The compound's mechanism involves interaction with various biological targets such as enzymes and receptors. It may inhibit key signaling pathways associated with cancer progression by binding to proteins involved in cell cycle regulation and apoptosis. Further biochemical assays are necessary to elucidate these interactions fully.
Antimicrobial Properties
Thienopyrimidine derivatives have also shown promise as antimicrobial agents. Preliminary studies indicate that this compound exhibits activity against various bacterial strains. This antimicrobial effect could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Potential Applications in Neurology
Emerging research suggests that compounds similar to this compound may have neuroprotective effects. Studies are ongoing to explore its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be a key factor in its neuroprotective potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the thienopyrimidine core or substituents can significantly influence its pharmacological properties. Research efforts are focused on synthesizing analogs with enhanced potency and selectivity for specific targets.
-
In Vitro Anticancer Study
A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. -
Antimicrobial Efficacy Assessment
Another case study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
Electron-Withdrawing vs. This contrasts with derivatives like 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (), where the trifluoromethoxy (–OCF₃) group is strongly electron-withdrawing. The latter may improve metabolic stability due to fluorine’s inertness but reduce solubility . N-(4-Nitrophenyl) Analogues: Compounds such as 2-[(6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () feature a nitro (–NO₂) group, which is highly electron-withdrawing. This can increase reactivity in electrophilic substitution but may reduce bioavailability due to polarity .
Alkyl vs. However, the hexahydrobenzothieno ring introduces conformational constraints that may alter target binding . N-(Butylphenyl) Analogues: The compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () has a longer alkyl chain (–C₄H₉), significantly boosting hydrophobicity, which could prolong half-life but reduce aqueous solubility .
Core Modifications
Heteroatom Variations Analogues like N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl}acetamide () incorporate chlorine (–Cl) and additional methoxybenzyl groups, which may enhance halogen bonding and steric bulk, respectively, influencing receptor affinity .
Comparative Data Table
Research Findings and Implications
- Solubility-Bioavailability Trade-offs : Methoxy and trifluoromethoxy groups balance polarity and stability, whereas nitro and alkyl chains prioritize lipophilicity at the expense of solubility .
- Metabolic Stability : Fluorinated substituents (e.g., –OCF₃) resist oxidative metabolism, making them advantageous for drug design .
- Target Selectivity : Saturated cores (e.g., hexahydro systems) may limit off-target interactions by restricting conformational flexibility .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structure suggests potential biological activities that are being explored in various research studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 1040675-46-4 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for various enzymes such as cholinesterases and cyclooxygenases (COX). For example, similar thienopyrimidine derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and are often targeted in neurodegenerative diseases.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:
- A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
Anti-inflammatory Effects
Research has indicated that compounds within this class may possess anti-inflammatory properties:
- In vitro assays showed that thienopyrimidine derivatives could inhibit pro-inflammatory cytokine production in macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Inhibition of Cholinesterases : A recent study evaluated the inhibitory effects of related compounds on AChE and BChE. The results indicated that certain substitutions on the phenyl rings significantly enhanced the inhibitory potency against these enzymes (IC50 values ranging from 10 to 25 μM) .
- Antioxidant Studies : Another study assessed the antioxidant capacity of thienopyrimidine derivatives using DPPH and ABTS assays. The tested compounds showed significant radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Core Thienopyrimidine Formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) to form the thieno[3,2-d]pyrimidin-4-one scaffold .
Sulfanyl Acetamide Coupling : Reacting the thienopyrimidine intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃/DMF) to introduce the sulfanylacetamide moiety.
Final Functionalization : Coupling with 4-methoxyaniline via nucleophilic acyl substitution or using coupling agents like EDC/HOBt .
Key Considerations : Monitor reaction progress via TLC/HPLC, and optimize solvent systems (e.g., DMF for solubility) to improve yields (~50–70% reported in analogous syntheses) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the thienopyrimidine ring at δ ~7.0–8.5 ppm) .
- HRMS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₄O₃S₂: 490.12) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 56.31%, H: 4.52%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
- Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide or sulfanyl groups.
- Periodically reassay stability via HPLC over 6–12 months .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
Target Selection : Identify homologous proteins (e.g., EGFR or CDK2) using databases like PDB or UniProt.
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. Focus on:
- Hydrogen bonding between the methoxyphenyl group and catalytic lysine residues.
- Hydrophobic interactions of the thienopyrimidine core in the ATP-binding pocket.
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., staurosporine).
- Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with cellular assays (e.g., apoptosis via flow cytometry) to distinguish direct target effects from off-target interactions.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP adjustments for solubility differences) .
Q. How can the synthetic route be optimized to enhance scalability for preclinical studies?
- Methodological Answer :
- Catalysis : Replace stoichiometric bases with catalytic systems (e.g., Pd/C for deprotection steps) to reduce waste.
- Flow Chemistry : Implement continuous-flow reactors for high-yield steps (e.g., thienopyrimidine cyclization) to improve throughput.
- Green Solvents : Substitute DMF with Cyrene™ or 2-MeTHF to improve safety profiles .
Q. What crystallographic techniques elucidate the compound’s solid-state conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use Mo-Kα radiation (λ = 0.71073 Å) to resolve the thienopyrimidine dihedral angles and hydrogen-bonding networks (e.g., N–H···O interactions).
- Refinement : Apply SHELXL-2016 for structure solution, with R-factor targets <0.05. Analyze packing diagrams (PLATON) to assess π-π stacking between aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
